molecular formula C20H12N2O4Se B3324449 4,4'-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid CAS No. 1862239-04-0

4,4'-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid

Cat. No.: B3324449
CAS No.: 1862239-04-0
M. Wt: 423.3 g/mol
InChI Key: PYSCBHFDFRYDNG-UHFFFAOYSA-N
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Description

4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid: is a heterocyclic organic compound that has gained significant attention in recent years due to its unique properties and promising applications in various fields of research and industry. This compound is known for its role in the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid typically involves the reaction of 1,3,5-triformylphloroglucinol with 4,4’-(benzoselenadiazole-4,7-diyl)dianiline in the presence of an organobase . This reaction is carried out under controlled conditions to ensure the formation of a highly crystalline product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: The compound can undergo selective photocatalytic aerobic oxidation in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) and molecular oxygen.

    Substitution: The compound can participate in substitution reactions, although detailed conditions are not widely available.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the photocatalytic oxidation of organic sulfides to sulfoxides is a notable reaction involving this compound .

Scientific Research Applications

Chemistry: 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid is used in the development of MOFs and COFs, which have applications in catalysis, gas storage, and separation processes .

Biology and Medicine:

Industry: In industry, the compound is used in the synthesis of advanced materials with applications in electronics, photonics, and energy storage.

Mechanism of Action

The mechanism of action of 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid involves its ability to facilitate light-induced charge transfer, making it an effective component in photocatalytic processes . The compound’s molecular structure allows it to interact with various molecular targets and pathways, enhancing its photocatalytic efficiency .

Comparison with Similar Compounds

  • 4,4’-(2,1,3-Benzothiadiazole-4,7-diyl)bisbenzoic acid
  • 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)dibenzoic acid

Comparison: 4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid is unique due to the presence of the selenadiazole moiety, which imparts distinct electronic and photophysical properties compared to its sulfur-containing analogs . This uniqueness makes it particularly valuable in applications requiring efficient light-induced charge transfer and photocatalysis .

Properties

IUPAC Name

4-[4-(4-carboxyphenyl)-2,1,3-benzoselenadiazol-7-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4Se/c23-19(24)13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-27-22-18)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSCBHFDFRYDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C3=N[Se]N=C23)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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